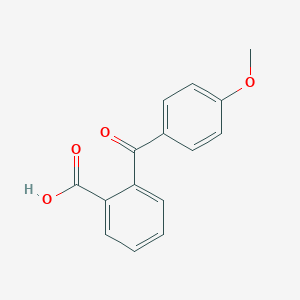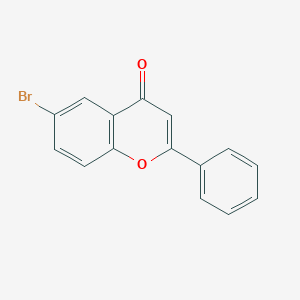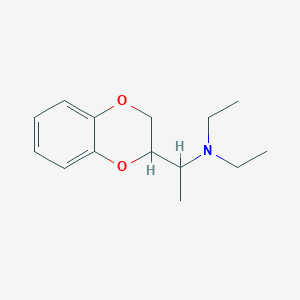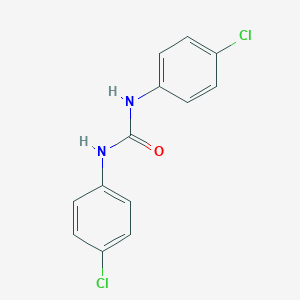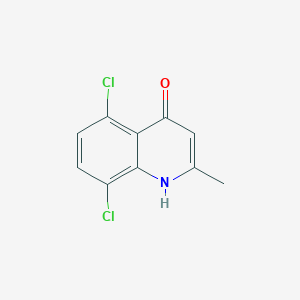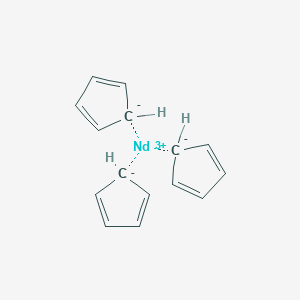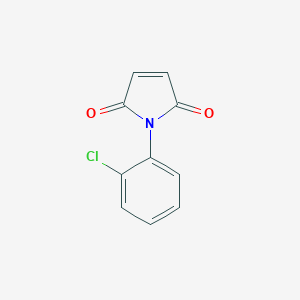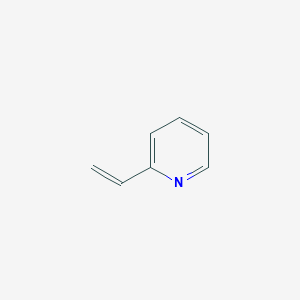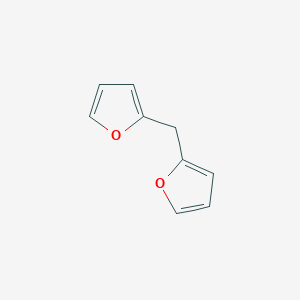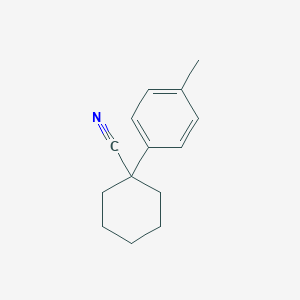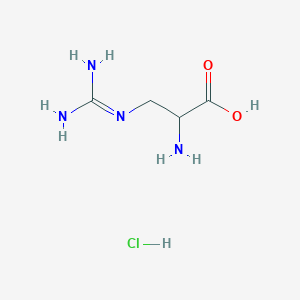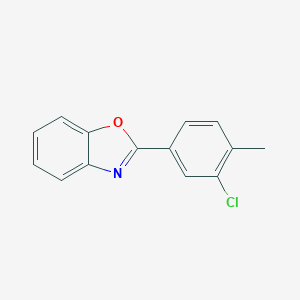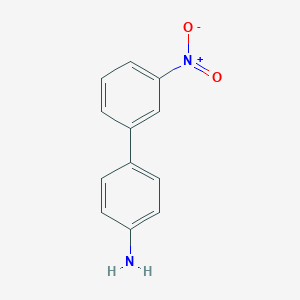
4-Biphenylamine, 3'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylamine, 3'-nitro- is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound is also known as 3'-nitro-4-aminobiphenyl or 3'-nitro-4-phenylaniline and is a nitro-substituted derivative of biphenylamine.
Wirkmechanismus
The mechanism of action of 4-Biphenylamine, 3'-nitro- in organic electronics is based on its ability to act as an electron donor or acceptor. The nitro group (-NO2) present in the compound is an electron-withdrawing group, which makes the compound an electron acceptor. The amino group (-NH2) present in the compound is an electron-donating group, which makes the compound an electron donor. The combination of these two groups makes the compound a good candidate for use in organic semiconductors.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Biphenylamine, 3'-nitro-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. It is, therefore, considered safe for use in various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Biphenylamine, 3'-nitro- in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is that it is relatively new, and there is limited information available on its properties and applications.
Zukünftige Richtungen
There are several future directions for research on 4-Biphenylamine, 3'-nitro-. One of the areas of interest is the development of new synthetic methods for the compound. Researchers are also exploring the use of this compound in other fields, such as optoelectronics, catalysis, and materials science. Additionally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety for use in various applications.
Conclusion:
In conclusion, 4-Biphenylamine, 3'-nitro- is a chemical compound that has potential applications in various fields of scientific research. Its ability to act as an electron donor or acceptor makes it a good candidate for use in organic electronics. The compound is relatively easy to synthesize and purify, and it is considered safe for use in various scientific research applications. However, there is limited information available on its properties and applications, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of 4-Biphenylamine, 3'-nitro- involves the nitration of 4-Biphenylamine. Nitration is the process of introducing a nitro group (-NO2) into an organic compound. The reaction is carried out by mixing 4-Biphenylamine with a mixture of nitric acid and sulfuric acid. The reaction mixture is then heated to a specific temperature and stirred for a specific time. After the reaction, the product is purified and isolated using various techniques such as recrystallization, column chromatography, or distillation.
Wissenschaftliche Forschungsanwendungen
4-Biphenylamine, 3'-nitro- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are essential components of electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Eigenschaften
CAS-Nummer |
1141-29-3 |
|---|---|
Produktname |
4-Biphenylamine, 3'-nitro- |
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-(3-nitrophenyl)aniline |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2 |
InChI-Schlüssel |
UIPWYSFUWRTDOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Andere CAS-Nummern |
1141-29-3 |
Synonyme |
4AMINO3NITROBIPHENYL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



